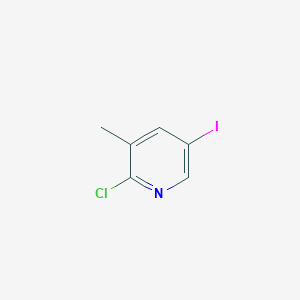

2-Chloro-5-iodo-3-methylpyridine

Description

Contextual Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridine scaffolds are foundational components in the synthesis of a vast array of functional molecules. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in numerous FDA-approved drugs, agrochemicals, and advanced materials. nih.govresearchgate.netrsc.orgnih.gov Its presence is crucial in natural products like nicotine (B1678760) and vitamins, as well as in synthetic compounds that form the basis of many therapeutic agents. nih.govnih.gov

The introduction of halogen atoms (e.g., chlorine, iodine) onto the pyridine core dramatically enhances its synthetic utility. researchgate.netnih.gov These halogens act as versatile functional handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This capability is essential for constructing the complex molecular architectures required for modern drug discovery and materials science. digitellinc.comacs.org The electron-deficient nature of the pyridine ring, combined with the specific positioning of halogen substituents, allows for precise and regioselective modifications, which is a significant challenge in synthetic chemistry. nih.govresearchgate.net

Role of 2-Chloro-5-iodo-3-methylpyridine as a Versatile Synthetic Intermediate in Advanced Chemical Transformations

This compound stands out as a particularly valuable synthetic intermediate due to its distinct pattern of substitution. The presence of two different halogen atoms at specific positions (C2-chloro and C5-iodo) on the 3-methylpyridine (B133936) core allows for selective, stepwise reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity enables chemists to perform a reaction at the 5-position (iodine) while leaving the 2-position (chlorine) intact for a subsequent, different transformation.

This "orthogonal" reactivity is a powerful tool for building complex molecules in a controlled manner. For instance, a Suzuki coupling could be performed at the C5-iodo position to introduce a new aryl or heteroaryl group. The resulting 2-chloro-5-aryl-3-methylpyridine can then undergo a second coupling reaction, such as a Sonogashira coupling or a nucleophilic aromatic substitution, at the C2-chloro position. This stepwise approach provides a reliable pathway to highly functionalized and unsymmetrical pyridine derivatives that would be difficult to access through other methods. The methyl group at the 3-position further influences the electronic properties and steric environment of the ring, adding another layer of control to its reactivity.

Below is a table illustrating the utility of this compound in sequential cross-coupling reactions.

| Reaction Step | Reagents and Conditions | Product | Key Transformation |

| Step 1: Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 2-Chloro-5-aryl-3-methylpyridine | Selective C-C bond formation at the C5-iodo position. |

| Step 2: Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | 2-(Alkynyl)-5-aryl-3-methylpyridine | C-C bond formation at the remaining C2-chloro position. |

| Step 2: Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 2-(Amino)-5-aryl-3-methylpyridine | C-N bond formation at the remaining C2-chloro position. |

This table represents a generalized scheme. Specific conditions may vary based on the substrates used.

Overview of Current Research Trajectories and Emerging Paradigms in Halogenated Pyridine Chemistry

The chemistry of halogenated pyridines is a dynamic and evolving field. While traditional cross-coupling reactions remain a cornerstone, current research is pushing the boundaries of what is possible. researchgate.netuwindsor.ca One of the most significant emerging paradigms is the direct C-H functionalization of pyridines. nih.govresearchgate.net This approach seeks to form new bonds by directly activating a carbon-hydrogen bond on the pyridine ring, bypassing the need for pre-installed halogen "handles." This strategy is highly atom-economical and allows for the late-stage functionalization of complex molecules, which is particularly valuable in drug development. nih.gov

Researchers are exploring various methods to achieve selective C-H functionalization, including:

Transition-Metal Catalysis: Utilizing metals like palladium, rhodium, and iridium with specialized ligands to direct the reaction to a specific C-H bond. researchgate.net

Photoredox Catalysis: Using visible light to generate reactive radical intermediates from N-functionalized pyridinium (B92312) salts, enabling mild and selective C-H functionalization. acs.org

Designed Reagents: Developing novel reagents, such as specific phosphines, that can temporarily activate the pyridine ring to facilitate selective halogenation or other modifications at positions that are typically difficult to access. researchgate.netnih.gov

These innovative strategies are expanding the synthetic toolbox for pyridine chemistry, allowing for the creation of novel structures and analogues with unprecedented efficiency and precision. digitellinc.comresearchgate.net The development of these methods promises to accelerate the discovery of new pharmaceuticals, agrochemicals, and functional materials built upon the versatile halogenated pyridine scaffold. nih.govresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRUYZVVYJIPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626819 | |

| Record name | 2-Chloro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-89-7 | |

| Record name | 2-Chloro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Iodo 3 Methylpyridine and Its Functionalized Derivatives

Strategies for the Preparation of 2-Chloro-5-iodo-3-methylpyridine

The synthesis of this compound typically involves a multi-step process starting from simpler pyridine (B92270) precursors. Key to this synthesis is the controlled introduction of chloro, iodo, and methyl groups onto the pyridine ring.

Regioselective Halogenation Approaches for Pyridine Ring Systems

The introduction of halogens at specific positions on the pyridine ring is a critical challenge in the synthesis of compounds like this compound. Pyridine's electron-deficient nature makes electrophilic aromatic substitution, a common halogenation method, difficult, often requiring harsh conditions such as high temperatures and strong acids or Lewis acid catalysts. nih.govnih.gov These conditions can lead to mixtures of regioisomers. nih.gov

One effective method for the synthesis of the target compound involves a Sandmeyer-type reaction starting from an amino-substituted pyridine. For instance, 2-chloro-3-amino-5-methylpyridine can be converted to this compound. chemicalbook.com This process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, followed by the introduction of iodine using potassium iodide. chemicalbook.com This method offers high regioselectivity and can produce the desired product in good yield. chemicalbook.com

Another approach involves the direct iodination of a pre-existing chloro-methyl-pyridine. The regioselectivity of iodination can be influenced by the choice of iodinating agent and reaction conditions. For example, the use of silver salts like Ag₂SO₄ in conjunction with elemental iodine can facilitate the iodination of chlorinated aromatic compounds, with the solvent playing a crucial role in directing the regioselectivity. nih.govuky.edu Research has shown that for some substrates, acetonitrile (B52724) as a solvent can significantly improve para-regioselectivity during iodination. nih.gov

A more recent and innovative strategy for achieving 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnih.govchemrxiv.org This method transforms the electron-deficient pyridine into a series of polarized alkenes that are more susceptible to regioselective electrophilic attack by halogenating agents under mild conditions. nih.gov

Methylation and Chlorination Routes in Pyridine Derivative Synthesis

The synthesis of the precursor, 2-chloro-3-methylpyridine (B94477), is a crucial step. Industrial methods often start with the site-specific chlorination of 3-methylpyridine (B133936) (3-picoline). chemicalbook.comgoogle.com This process can involve the epoxidation of 3-methylpyridine followed by chlorination, which typically yields a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine (B98176). chemicalbook.comgoogle.com Separating these isomers can be challenging. A patented method describes a process to selectively convert the undesired 2-chloro-5-methylpyridine into 3-picoline via a hydrogenation and dechlorination reaction using a Pd/C catalyst, allowing for the isolation of 2-chloro-3-methylpyridine through distillation. google.com

The chlorination of the pyridine ring can also be achieved by reacting a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). guidechem.comjustia.comgoogle.com The reaction of 3-methylpyridine N-oxide with POCl₃ often results in a mixture of chlorinated isomers, with 4-chloro-3-methylpyridine (B157665) being a major product. google.com However, reaction conditions can be optimized to favor the formation of the 2-chloro isomers. guidechem.comjustia.com

Direct methylation of the pyridine ring is another synthetic consideration. While not directly applied in the most common routes to this compound, methods for the selective methylation of pyridines, particularly at the alpha-position to the nitrogen, have been developed using catalysts like nickel and nickel oxide with methanol (B129727) as the methyl source. google.com

Convergent and Divergent Synthetic Pathways for this compound Analogues

The synthesis of analogues of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For example, a substituted pyridine ring could be prepared with some of the required functional groups, while a separate reagent would be used to introduce the remaining substituents in a coupling reaction.

A divergent synthesis starts from a common intermediate, such as this compound itself, which is then elaborated into a variety of analogues. The iodo group is particularly useful for this purpose, as it can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic modification of the 5-position of the pyridine ring, leading to a library of diverse analogues.

For instance, starting with 2-chloro-5-methylpyridine, a divergent approach can be employed to synthesize various halogenated derivatives. A patented method outlines a multi-step process starting from 2-chloro-5-methylpyridine to prepare 2-chloro-4-iodo-5-methylpyridine (B598715). google.com This involves oxidation to the N-oxide, nitration at the 4-position, reduction of the nitro group to an amine, and finally a diazotization-iodination sequence. google.com This demonstrates how a common precursor can be divergently functionalized to produce different halogenated pyridine analogues.

Development of Novel Cyclization and Condensation Strategies for Pyridine Core Construction

While the functionalization of a pre-existing pyridine ring is a common approach, building the substituted pyridine core from acyclic precursors through cyclization and condensation reactions offers an alternative and powerful strategy. baranlab.org

One of the classical methods for pyridine synthesis is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. baranlab.org Modifications of this method allow for the synthesis of unsymmetrical pyridines. baranlab.org

More contemporary approaches utilize transition metal-catalyzed reactions. For example, the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by various transition metals, provides a direct route to substituted pyridines. nih.gov This method allows for the construction of the pyridine ring with a high degree of control over the substitution pattern. nih.gov

Ruthenium-catalyzed cycloisomerization followed by a 6π-cyclization of propargyl diynols offers another novel route. nih.gov This method first generates unsaturated ketones or aldehydes, which are then converted to 1-azatrienes that undergo electrocyclization and dehydration to form pyridines with excellent regiocontrol. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been developed for the synthesis of symmetrical 2,4,6-triarylsubstituted pyridines. rsc.org

Furthermore, condensation and cyclization reactions are key in building complex pyridine derivatives. For example, the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate for some pharmaceuticals, can be achieved through the condensation of 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone, followed by cyclization and further transformations. researchgate.net

Catalytic Synthesis Protocols for Enhancing Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved selectivity and higher yields under milder reaction conditions. In the context of synthesizing this compound and its precursors, several catalytic methods are noteworthy.

Pyridine itself can act as a catalyst in aromatic halogenation reactions, although its role is often debated and can be attributed to a salt or medium effect rather than a specific catalytic cycle. cdnsciencepub.comcdnsciencepub.com

The use of phase transfer catalysts has been shown to be effective in the chlorination of pyridines. youtube.com For instance, the chlorination of a trichloropyridine was achieved using a phase transfer catalyst. youtube.com

For the construction of the pyridine ring, transition metal catalysis is at the forefront of innovation. The [2+2+2] cycloaddition reactions are heavily reliant on catalysts based on cobalt, rhodium, nickel, and other transition metals to mediate the formation of the pyridine ring from simple precursors. nih.gov Similarly, ruthenium catalysts are essential for the cycloisomerization-cyclization pathway to pyridines. nih.gov Iron catalysts have also emerged as a cost-effective and environmentally benign option for certain pyridine-forming cyclization reactions. rsc.org

In the context of halogenation, designed phosphine (B1218219) reagents have been developed for the selective halogenation of pyridines. nih.gov This method involves the installation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile in an SNAr pathway. nih.gov Computational studies have been employed to understand the mechanism and the factors influencing reactivity and selectivity. nih.gov

Mechanistic Investigations and Reactivity Profiles of 2 Chloro 5 Iodo 3 Methylpyridine

Exploration of Cross-Coupling Reactions Involving the Halogen Substituents of 2-Chloro-5-iodo-3-methylpyridine

The presence of both a chloro and an iodo substituent on the pyridine (B92270) ring allows for selective cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds is key to this selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating C-C bonds by coupling an organoboron compound with a halide. In the case of this compound, the significantly weaker C-I bond allows for regioselective coupling at the 5-position. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.

This selective reactivity is crucial for the stepwise functionalization of the pyridine ring. For instance, reaction with an arylboronic acid in the presence of a palladium catalyst and a base will preferentially yield the 5-aryl-2-chloro-3-methylpyridine derivative. Subsequent, more forcing conditions can then be applied to couple a different boronic acid at the 2-position. The development of highly efficient catalytic systems is essential for the successful cross-coupling of less reactive heteroaryl chlorides. researchgate.net The Suzuki-Miyaura reaction has been successfully scaled up for industrial applications, demonstrating its robustness. rsc.org

Table 1: Regioselective Suzuki Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | 5-Aryl-2-chloro-3-methylpyridine |

This table illustrates the typical outcome of a regioselective Suzuki coupling, where the iodo group is selectively replaced.

Similar to the Suzuki reaction, the Heck and Negishi couplings offer pathways for the derivatization of halogenated pyridines, with selectivity again favoring the C-I bond. The Heck reaction involves the palladium-catalyzed coupling of the halide with an alkene. This allows for the introduction of vinyl groups at the 5-position of the pyridine ring.

The Negishi coupling , which utilizes an organozinc reagent, is also a highly effective method for forming C-C bonds. wikipedia.org It is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, a Negishi coupling with an organozinc reagent will selectively occur at the 5-position, leaving the chloro group intact for further transformations.

The Stille coupling employs organotin reagents and a palladium catalyst. This reaction is also highly selective for the C-I bond over the C-Cl bond, enabling the introduction of a wide variety of organic groups at the 5-position.

The Sonogashira coupling is a particularly valuable tool for the introduction of alkyne moieties. researchgate.netresearchgate.net This reaction, which uses a palladium catalyst in the presence of a copper co-catalyst, allows for the alkynylation of the 5-position of this compound. The resulting 5-alkynyl-2-chloro-3-methylpyridine is a versatile intermediate for further synthetic manipulations, including click chemistry and the synthesis of more complex heterocyclic systems.

Table 2: Overview of Selective Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Selective Position |

| Suzuki | Organoboron | C-C | 5 |

| Heck | Alkene | C-C | 5 |

| Negishi | Organozinc | C-C | 5 |

| Stille | Organotin | C-C | 5 |

| Sonogashira | Terminal Alkyne | C-C | 5 |

This table summarizes the various cross-coupling reactions and their selective nature on the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the this compound Scaffold

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. nih.gov In this compound, the chloro group at the 2-position is activated towards SNAr by the electron-withdrawing effect of the nitrogen atom in the pyridine ring. The general mechanism involves the addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. researchgate.net

The iodo group at the 5-position is generally less reactive towards SNAr than the chloro group at the 2-position. This is because the C-Cl bond is more polarized and the 2-position is more electron-deficient due to its proximity to the ring nitrogen. This differential reactivity allows for selective substitution of the chloro group with various nucleophiles, such as amines, alkoxides, and thiolates, while leaving the iodo group available for subsequent cross-coupling reactions. rsc.orgresearchgate.net However, the leaving group order in SNAr reactions can be complex and substrate-dependent. nih.gov

Electrophilic Aromatic Substitution Reactivity of the Pyridine Moiety

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com The presence of both electron-donating (methyl) and electron-withdrawing (chloro and iodo) substituents on the this compound ring further complicates its reactivity profile.

The methyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). The chloro and iodo groups are deactivating but also ortho, para-directing. The interplay of these directing effects, combined with the inherent deactivation of the pyridine ring, makes predicting the outcome of EAS reactions challenging. Generally, harsh reaction conditions are required, and mixtures of products are often obtained. Common EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions are difficult to perform on this substrate without significant challenges. youtube.com

Reactivity of the Methyl Group for Further Functionalization and Side-Chain Modifications

The methyl group at the 3-position offers another site for synthetic modification. It can undergo a variety of reactions, allowing for the elaboration of the side chain. For instance, the methyl group can be halogenated under radical conditions to form a halomethylpyridine, which can then be used in nucleophilic substitution reactions.

Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, providing a handle for further transformations such as amidation or the formation of other functional groups. The reactivity of the methyl group can be influenced by the other substituents on the ring. The synthesis of related compounds like 2-chloro-5-methylpyridine (B98176) often involves the reaction of 3-methylpyridine (B133936) N-oxide with reagents like phosphorus oxychloride. google.com

Studies on the Differential Reactivity of Chlorine and Iodine Atoms on the Pyridine Ring

The synthetic utility of this compound as a building block in medicinal and materials chemistry is significantly enhanced by the differential reactivity of its two halogen substituents. The presence of both a chlorine atom at the 2-position and an iodine atom at the 5-position on the pyridine ring allows for selective, sequential functionalization. This selectivity arises from the fundamental differences in the carbon-halogen bond strengths and the distinct electronic properties of chlorine and iodine, which dictate their behavior in various reaction classes, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The carbon-iodine (C-I) bond is considerably weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This difference is the primary driver for the chemoselective functionalization of the C-I bond in palladium-catalyzed cross-coupling reactions. In mechanisms such as those for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step occurs much more readily at the weaker C-I bond, allowing for selective substitution at the 5-position while leaving the more robust C-Cl bond at the 2-position intact for subsequent transformations. nih.govmdpi.com This principle enables the stepwise introduction of different substituents onto the pyridine core.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity is less straightforward and depends heavily on the nature of the nucleophile. sci-hub.se For reactions with soft, polarizable nucleophiles such as thiolates, the reactivity generally follows the order of leaving group ability and bond polarizability, making the iodide the more reactive site (I > Br > Cl > F). sci-hub.se However, when hard, charge-localized nucleophiles like alkoxides are used, the reaction can become charge-controlled. In such cases, the greater electronegativity of the chlorine atom renders the C-2 position more electrophilic and susceptible to nucleophilic attack, potentially leading to selective substitution at the chlorine position (F > Cl > Br > I). sci-hub.seresearchgate.net

The electronic influence of the pyridine nitrogen atom and the methyl group also modulates the reactivity at both positions, but the intrinsic properties of the carbon-halogen bonds remain the dominant factor for achieving selective functionalization.

Research Findings on Selective Reactivity

Detailed studies on halopyridines have established a clear hierarchy of reactivity that can be exploited for synthetic purposes.

Palladium-Catalyzed Cross-Coupling: Research confirms that the C-I bond is almost universally targeted first in palladium-catalyzed reactions. For instance, in a Suzuki-Miyaura coupling, an arylboronic acid will selectively couple at the 5-position of this compound under standard conditions using a palladium catalyst like Pd(PPh₃)₄. nih.govmdpi.com The chlorine at the 2-position remains, allowing for a second, distinct coupling reaction to be performed at that site under more forcing conditions or with specialized catalyst systems developed for less reactive aryl chlorides. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The outcome of SNAr reactions is dictated by the nucleophile. Studies on various halopyridines show that sulfur nucleophiles preferentially displace the more polarizable halogen. sci-hub.se Therefore, reaction with a reagent like sodium thiophenoxide would likely lead to substitution at the 5-iodo position. In contrast, reactions involving hard oxygen nucleophiles may favor substitution at the 2-chloro position due to the higher partial positive charge on the C-2 carbon atom induced by the electronegative chlorine. sci-hub.se

The predictable nature of this differential reactivity makes this compound a highly versatile intermediate for creating complex, multi-substituted pyridine derivatives in a controlled and stepwise manner.

Interactive Data Table: Differential Reactivity of Halogen Atoms

The following table summarizes the expected selective reactivity of the halogen atoms in this compound under different reaction conditions.

| Reaction Type | Reagent Example | Selective Position | Mechanistic Rationale |

| Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, Base | C5-Iodine | The C-I bond is weaker and more reactive towards oxidative addition by the Pd(0) catalyst. nih.gov |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C5-Iodine | The mechanism favors the oxidative addition to the weaker C-I bond. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C5-Iodine | Greater reactivity of the C-I bond in the catalytic cycle. nih.gov |

| SNAr (Soft Nucleophile) | Sodium Thiophenoxide (PhSNa) | C5-Iodine | Reaction is governed by leaving group ability and polarizability (I > Cl). sci-hub.se |

| SNAr (Hard Nucleophile) | Sodium Methoxide (NaOMe) | C2-Chlorine | Reaction is charge-controlled; the more electronegative chlorine creates a more electrophilic carbon center. sci-hub.se |

Computational Chemistry and Advanced Spectroscopic Analysis of 2 Chloro 5 Iodo 3 Methylpyridine Systems

Quantum Mechanical Investigations of Pyridine (B92270) Derivatives

Quantum mechanical calculations offer profound insights into the intrinsic properties of molecules, guiding the understanding of their behavior and reactivity. For pyridine derivatives such as 2-Chloro-5-iodo-3-methylpyridine, these computational methods are invaluable in elucidating their electronic characteristics and predicting their chemical transformations.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of this compound

The reactivity of this compound is largely dictated by the interplay of these substituents. The electron-withdrawing effects of the halogens activate the pyridine ring, making it susceptible to nucleophilic attack. This enhanced reactivity makes the compound a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com DFT studies can quantify these effects by calculating various electronic parameters, providing a theoretical basis for understanding its role as a building block in organic synthesis. chemimpex.com

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. youtube.comwikipedia.org

For this compound, FMO analysis can predict the most likely pathways for its reactions. The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO signifies the molecule's ability to accept electrons, highlighting its electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

By examining the distribution of the HOMO and LUMO across the this compound molecule, chemists can predict which atoms are most likely to be involved in electron donation and acceptance during a chemical reaction. This allows for the prediction of regioselectivity in reactions such as substitutions and cross-coupling reactions, providing valuable guidance for synthetic chemists. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping for Understanding Intermolecular Interactions and Binding Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net This provides a color-coded map where different colors represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would reveal the electron-rich and electron-poor regions, offering insights into its intermolecular interactions and potential binding sites for other molecules. researchgate.netnih.gov The nitrogen atom in the pyridine ring is expected to be a region of negative potential, making it a likely site for hydrogen bonding or coordination to metal centers. The areas around the electron-withdrawing chlorine and iodine atoms would likely show a more positive potential. Understanding these electrostatic features is crucial for predicting how the molecule will interact with biological targets or other reactants in a chemical synthesis. nih.gov

Reactivity Indices and Fukui Function Calculations for Predicting Electrophilic and Nucleophilic Attack

To gain a more quantitative understanding of reactivity, computational chemists employ reactivity indices derived from DFT, such as the Fukui function. The Fukui function identifies the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. It essentially measures the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, calculating the Fukui functions would pinpoint the specific atoms most likely to undergo attack. The site with the highest value of the Fukui function for nucleophilic attack (f+) would be the most electrophilic center, while the site with the highest value for electrophilic attack (f-) would be the most nucleophilic center. This information is highly valuable for predicting the outcome of chemical reactions and designing new synthetic routes involving this versatile pyridine derivative.

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. For this compound, a combination of these methods provides a comprehensive understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For a related compound, 2-chloro-3-iodo-5-methylpyridine, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl protons (CH₃) at δ 2.26 ppm. chemicalbook.com The two aromatic protons appear as doublets at δ 7.96 ppm and δ 8.15 ppm. chemicalbook.com In the ¹³C NMR spectrum, the methyl carbon resonates at δ 17.3 ppm. chemicalbook.com The carbon atom attached to the iodine (C-3) appears at δ 94.4 ppm, while the other carbon atoms in the pyridine ring are observed at δ 133.6 (C-5), δ 149.2 (C-6), δ 149.4 (C-4), and δ 151.7 (C-2). chemicalbook.com While the specific shifts for this compound would differ due to the different substitution pattern, the general principles of interpretation remain the same, allowing for the unambiguous assignment of its structure.

Interactive Data Table: Predicted NMR Chemical Shifts for Pyridine Derivatives

| Compound | Nucleus | Position | Chemical Shift (ppm) | Reference |

| 2-Chloro-3-iodo-5-methylpyridine | ¹H | CH₃ | 2.26 (s) | chemicalbook.com |

| H-4 | 7.96 (d) | chemicalbook.com | ||

| H-6 | 8.15 (d) | chemicalbook.com | ||

| ¹³C | CH₃ | 17.3 | chemicalbook.com | |

| C-3 | 94.4 | chemicalbook.com | ||

| C-5 | 133.6 | chemicalbook.com | ||

| C-6 | 149.2 | chemicalbook.com | ||

| C-4 | 149.4 | chemicalbook.com | ||

| C-2 | 151.7 | chemicalbook.com |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, EI-MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for the characterization of this compound, providing precise mass-to-charge ratio (m/z) data and insights into its fragmentation patterns under ionization. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Impact-Mass Spectrometry (EI-MS) are pivotal in confirming the molecular weight and elucidating the structural components of the molecule.

The molecular formula of this compound is C₆H₅ClIN, with a monoisotopic mass of approximately 252.91553 Da. uni.lu In mass spectrometric analysis, the compound's molecular ion peak [M]⁺ is expected around this mass. Due to the presence of chlorine and iodine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern. Specifically, the presence of the chlorine-37 isotope will result in an M+2 peak with an intensity of about one-third of the main molecular ion peak, a common feature for chloro-substituted compounds. miamioh.edu

Predicted collision cross-section (CCS) values, which are important for ion mobility spectrometry, have been calculated for various adducts of this compound. These values help in the identification of the compound in complex mixtures. For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 127.7 Ų, while for the sodium adduct [M+Na]⁺, it is 131.6 Ų. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 253.92281 | 127.7 |

| [M+Na]⁺ | 275.90475 | 131.6 |

| [M-H]⁻ | 251.90825 | 123.5 |

| [M+NH₄]⁺ | 270.94935 | 144.2 |

| [M+K]⁺ | 291.87869 | 134.1 |

| [M]⁺ | 252.91498 | 127.1 |

The fragmentation of pyridine derivatives under electron impact often involves the loss of substituents from the ring. sapub.org For this compound, characteristic fragmentation would likely involve the successive loss of the iodine, chlorine, and methyl groups, as well as potential ring cleavage. The principal fragmentation pathway often begins with the loss of the halogen atom. miamioh.edu The study of these fragmentation patterns is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers.

Vibrational Spectroscopic Studies (e.g., FT-IR, Raman) for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound, allowing for the identification of functional groups and insights into the molecule's dynamics.

The FT-IR and Raman spectra of pyridine and its derivatives are well-characterized. The pyridine ring itself has a set of characteristic vibrational modes. mdpi.com For substituted pyridines like this compound, the positions and intensities of these bands are influenced by the mass and electronic effects of the chloro, iodo, and methyl substituents.

Key vibrational modes to consider include:

C-H stretching vibrations of the aromatic ring and the methyl group.

Ring stretching vibrations (ν(C=C) and ν(C=N)) typically appear in the 1600-1400 cm⁻¹ region. For instance, metal complexes with pyridine ligands show ν(C=N) absorptions in the range of 1642–1644 cm⁻¹ and ν(C=C) absorptions around 1597 cm⁻¹. mdpi.com

In-plane and out-of-plane C-H bending vibrations.

C-Cl, C-I, and C-C stretching and bending vibrations at lower frequencies.

The formation of complexes or interactions with other molecules can lead to shifts in these vibrational frequencies. For example, in a pyridine-borane complex, a significant transfer of electronic charge from the pyridine molecule was correlated with a shift in the ring breathing mode to a higher vibrational frequency. nih.govacs.org This highlights the sensitivity of vibrational spectra to the electronic environment of the pyridine ring.

Low-frequency vibrational spectroscopy (below 200 cm⁻¹) is particularly useful for studying intermolecular motions and crystal packing, which can provide insights into polymorph stability. nih.gov

Table 2: General Expected Vibrational Regions for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | - |

| Aliphatic C-H Stretch (methyl) | 3000-2850 | - |

| C=C and C=N Ring Stretch | 1600-1400 | Sensitive to substitution and electronic effects. mdpi.com |

| C-H Bending | 1300-1000 | - |

| C-Cl Stretch | 800-600 | - |

| C-I Stretch | 600-500 | - |

X-ray Crystallography for Precise Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable data on bond lengths, bond angles, and intermolecular interactions of this compound. While a specific crystal structure for this compound was not found in the search results, general principles from related pyridine derivatives can be applied.

Pyridine itself crystallizes in an orthorhombic system. wikipedia.org The crystal structures of substituted pyridines are influenced by the nature and position of the substituents, which dictate the crystal packing through various intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions. nih.gov

In halogenated pyridine derivatives, halogen bonds (C-X···N or C-X···O) and anion-π interactions can be significant in the crystal packing. d-nb.info For this compound, potential C-I···N or C-Cl···N halogen bonds could be formed between molecules. The presence of both a chloro and an iodo substituent offers the possibility of varied and potentially competing halogen bonding interactions.

The planarity of the pyridine ring is another key feature. In many substituted pyridine structures, the substituents may cause slight deviations from planarity. The dihedral angles between the pyridine ring and any substituent groups are important parameters determined by X-ray crystallography. nih.govacs.org For instance, in some N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the dihedral angle between the two pyridine rings is small, indicating a nearly planar molecule. nih.gov

Analysis of the crystal packing would also reveal any π-π stacking interactions between the aromatic rings of adjacent molecules. The centroid-centroid distances between stacked rings are a measure of the strength of these interactions. nih.gov

Chromatographic Techniques (e.g., HPLC, UPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are commonly employed for the analysis of pyridine derivatives.

HPLC and UPLC are powerful techniques for the analysis of non-volatile and thermally labile compounds. UPLC, with its use of smaller particle size columns, offers higher resolution, shorter run times, and reduced solvent consumption compared to conventional HPLC. nih.gov A UPLC method coupled with a photodiode array (PDA) detector would be suitable for the quantitative analysis of this compound and for monitoring the progress of reactions involving this compound. The selectivity of such methods can be validated by demonstrating that degradation products have distinct retention times from the parent compound. nih.gov For example, a UPLC method was successfully developed for the simultaneous analysis of multiple proton pump inhibitors, which also contain substituted pyridine rings. nih.gov

GC is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is a solid, GC analysis would likely require dissolving it in a suitable solvent. The choice of the column (in terms of stationary phase and dimensions) is critical for achieving good separation from impurities or other components in a mixture. GC coupled with a mass spectrometer (GC-MS) provides both retention time data for quantification and mass spectra for confident identification. Data for the related compound 2-chloro-3-methylpyridine (B94477) is available in the NIST Mass Spectrometry Data Center, indicating the feasibility of GC-MS analysis for such compounds. nih.gov

The purity of this compound can be determined by these chromatographic methods, often expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of related pyridine derivatives often provide purity data determined by HPLC or GC. bldpharm.com

Conformational Analysis and Investigation of Intramolecular Interactions within this compound

The conformational preferences and intramolecular interactions of this compound are primarily governed by the electronic and steric effects of its substituents. The pyridine ring itself is rigid, but the orientation of the methyl group and the electronic interactions between the halogen atoms and the ring system are of interest.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and intramolecular interactions. nih.govnih.gov These calculations can predict the most stable conformation of the molecule and quantify the energetic barriers to rotation of the methyl group.

Intramolecular interactions in halogenated aromatic systems can be complex. There can be repulsive forces between adjacent bulky substituents, as well as attractive non-covalent interactions. In this compound, the close proximity of the chloro, iodo, and methyl groups on the pyridine ring will lead to steric strain, which can influence the bond lengths and angles of the ring.

Analysis of the Hirshfeld surface can be used to visualize and quantify intermolecular and, to some extent, intramolecular contacts, providing insights into close atomic contacts within the molecule. d-nb.info While primarily used for crystal packing analysis, this method can also highlight regions of close intramolecular contact.

Research on Applications of 2 Chloro 5 Iodo 3 Methylpyridine and Its Functionalized Analogues

Medicinal Chemistry Research and Pharmaceutical Development

In the realm of pharmaceutical sciences, 2-Chloro-5-iodo-3-methylpyridine is a key intermediate for creating novel therapeutic agents. chemimpex.comsincerechemical.com Its pyridine (B92270) scaffold is a common feature in many FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antithrombotic properties. chemimpex.commdpi.comnih.gov

Synthesis of Novel Therapeutic Agents and Drug Candidates derived from this compound

The chemical structure of this compound, with its distinct halogen substitutions, provides multiple reaction sites for chemists to build more complex molecules. chemimpex.com It is frequently employed as a starting material or intermediate in multi-step syntheses of potential drug candidates. chemimpex.comgoogle.com For instance, its analogue, 2-chloro-5-methylpyridine (B98176), can be transformed through a series of reactions including nitration, reduction, diazotization, and iodination to produce related dihalogen-substituted pyridines, which are themselves intermediates for further synthesis. google.com The reactivity of the chloro and iodo groups allows for sequential and selective modifications, enabling the construction of diverse molecular libraries for drug discovery screening.

A notable application is in the preparation of spirooxindole-based compounds. An extensive structure-activity relationship study led to the discovery of AA-115/APG-115, a potent and orally active murine double minute 2 (MDM2) inhibitor, which entered clinical trials for cancer treatment. nih.gov The synthesis of such complex molecules often involves intermediates derived from functionalized pyridines. nih.gov

Development of Anti-Cancer and Anti-Inflammatory Compounds Incorporating Pyridine Scaffolds

The pyridine ring is a well-established pharmacophore in the design of anti-cancer and anti-inflammatory drugs. chemimpex.commdpi.comnih.gov Derivatives of this compound are utilized in the synthesis of compounds with these specific therapeutic actions.

Anti-Cancer Research: Research has shown that pyridine derivatives can possess significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov For example, novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized and evaluated as potential telomerase inhibitors. nih.gov One of the synthesized compounds, 6e , demonstrated a strong ability to inhibit telomerase with an IC₅₀ value of 0.8 µM and showed activity against the SGC-7901 gastric cancer cell line. nih.gov Similarly, another compound from the series, 6f , also exhibited effects against this cell line. nih.gov The synthesis of these complex molecules highlights the role of chloropyridine precursors in developing new anti-cancer agents. nih.gov Furthermore, the WNT/β-catenin signaling pathway, crucial in many cancers, has been a target for new therapies. nih.gov Inhibitors of the Dishevelled (DVL) protein, a key component of this pathway, have been developed from indole-based structures, which can be synthesized using pyridine-containing fragments. nih.gov

Anti-Inflammatory Research: Pyridine derivatives have also been investigated for their anti-inflammatory properties. chemimpex.comnih.gov Studies on 2-[(Phenylthio)methyl]pyridine derivatives revealed their ability to inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, a model for immune-complex-mediated inflammation. nih.gov This activity profile was similar to that of hydrocortisone. nih.gov The synthesis of such compounds often relies on the functionalization of pyridine-based starting materials. Additionally, various 1,2,4-triazole (B32235) derivatives, known to exhibit anti-inflammatory effects by inhibiting COX and LOX enzymes, have been synthesized, sometimes incorporating pyridine rings to enhance their activity. mdpi.com

| Compound/Derivative Class | Therapeutic Target/Activity | Research Findings |

| Flavone-containing 2-chloro-pyridines (e.g., 6e, 6f) | Anti-cancer (Telomerase inhibitor) | Compound 6e is a strong telomerase inhibitor (IC₅₀ = 0.8 µM) and both 6e and 6f show activity against gastric cancer cells (SGC-7901). nih.gov |

| 2-[(Phenylthio)methyl]pyridines | Anti-inflammatory | Inhibited dermal and pleural reverse passive Arthus reaction (RPAR) in rats, reducing exudate volume and white blood cell accumulation. nih.gov |

| Pyridine Derivatives | General Anti-inflammatory | Pyridine derivatives are known to possess diverse biological activities, including anti-inflammatory properties. chemimpex.com |

| Pyridine Derivatives | General Anti-cancer | The pyridine scaffold is a key structural element in many antitumor compounds. mdpi.comnih.gov |

Exploration in Neurological Drug Discovery and Kinase Inhibitor Development

The versatility of the this compound scaffold extends to the development of treatments for neurological disorders and as inhibitors of protein kinases, which are crucial targets in oncology and other diseases.

A patent for the preparation of 2-chloro-4-iodo-5-methylpyridine (B598715) explicitly states that the compound can be used as an intermediate for preparing a protein kinase ERK2 inhibitor. google.com Kinases are a major class of drug targets, and inhibitors are sought for various therapeutic areas, including cancer. Pyrazolopyridine-based compounds have emerged as successful kinase inhibitors. nih.gov For example, Selpercatinib, which features a pyrazolo[1,5-a]pyridine (B1195680) core, is an approved RET kinase inhibitor for treating certain types of lung and thyroid cancer. nih.gov Other pyrazolopyridine derivatives like glumetinib, camonsertib, and olverembatinib are in clinical trials. nih.gov The synthesis of these complex heterocyclic systems often relies on appropriately substituted pyridine precursors. Another kinase target, Interleukin-2 inducible T-cell kinase (ITK), which is important for T-cell mediated disorders, has also been successfully targeted by pyrazolopyridine-based inhibitors. nih.gov

Antimicrobial and Anti-Thrombolytic Activity Studies of Pyridine Derivatives

The functionalization of pyridine rings has led to compounds with significant antimicrobial and antithrombotic activity.

Antimicrobial Activity: Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi. chemimpex.comrsc.orgnih.gov A series of 2-amino-5-substituted pyridine derivatives were synthesized and tested against phytopathogenic fungi and bacteria, with some compounds showing notable activity. researchgate.net Replacing certain groups on the pyridine ring with a thiophenol moiety resulted in the strongest fungicidal and bactericidal activity within the tested series. researchgate.net The synthesis of various heterocyclic systems fused to pyridine, such as quinoline-pyrido[2,3-d]pyrimidinones, has also yielded compounds with excellent antimicrobial activity against a range of pathogens, with some showing minimum inhibitory concentrations (MIC) of 1 to 5 µmol/mL. mdpi.com

Anti-Thrombolytic Activity: Platelet aggregation is a key event in the formation of blood clots (thrombi), and antiplatelet agents are critical for preventing and treating thrombotic diseases. nih.gov A study on N'-substituted-phenylmethylene-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides identified them as antiplatelet agents. nih.gov Specifically, derivatives 3a , 3b , and 3h significantly inhibited human platelet aggregation induced by arachidonic acid. nih.gov Further in vivo studies with derivative 3a in mice showed a higher survival rate in a pulmonary thromboembolism model with a lower risk of bleeding compared to aspirin. nih.gov This effect was linked to the selective inhibition of thromboxane (B8750289) synthase. nih.gov In a separate line of research, a new triazolopyrimidine derivative demonstrated high antithrombin activity, which is crucial for anticoagulation. sciforum.net This derivative was found to be more effective than the reference drug dabigatran (B194492) etexilate under conditions of hypercytokinemia, suggesting its potential use in reducing thrombosis risk in infections. sciforum.net

| Derivative Class | Activity | Key Findings |

| Pyrazolo[3,4-b]pyridine-4-carbohydrazides (3a, 3b, 3h) | Antiplatelet | Significantly inhibited human platelet aggregation; derivative 3a showed a higher survival rate in an in vivo thromboembolism model compared to aspirin. nih.gov |

| Triazolopyrimidine derivative | Antithrombin | Showed high antithrombin activity in both in vitro and in vivo experiments, particularly under inflammatory conditions. sciforum.net |

| 2-Amino-5-substituted pyridines | Antimicrobial | Some derivatives exhibited notable fungicidal and bactericidal activity against phytopathogenic microbes. researchgate.net |

| Quinoline-pyrido[2,3-d]pyrimidinones | Antimicrobial | Exhibited excellent antimicrobial activity with MIC values as low as 1 µmol/mL. mdpi.com |

Agrochemical Research and Crop Protection Solutions

This compound and its close analogues are foundational intermediates in the synthesis of modern agrochemicals. chemimpex.com Pyridine-containing pesticides are known for their high efficiency, low toxicity, and good environmental compatibility, representing the fourth generation of pesticide development. agropages.com

Design and Synthesis of Novel Pesticides and Herbicides from this compound Precursors

The chlorinated methylpyridine structure is a key component in the industrial synthesis of numerous high-value pesticides and herbicides. chemimpex.comagropages.com The analogue 2-chloro-5-methylpyridine, which can be derived from 3-methylpyridine (B133936), is a particularly important intermediate. agropages.com

This precursor can be further chlorinated to produce 2-chloro-5-chloromethylpyridine (CCMP), which is a direct intermediate for the neonicotinoid insecticides imidacloprid (B1192907) and acetamiprid. agropages.com Alternatively, 2-chloro-5-methylpyridine can be chlorinated and then fluorinated to yield 2-chloro-5-trifluoromethyl pyridine (CTF). agropages.com CTF is a key building block for the insecticide pyridalyl (B1679942) and for herbicides in the fluazifop-butyl (B166162) series. agropages.comepo.org For example, fluazifop-butyl is an effective grass herbicide used in broad-leaved crops like cotton and soybeans. epo.org Its synthesis relies on intermediates like 2-chloro-5-trichloromethylpyridine, which is prepared from 2-chloro-5-methylpyridine. epo.orggoogle.com

The synthetic pathways are versatile; for instance, introducing ammonia (B1221849) to 2,3-dichloro-5-trifluoromethyl pyridine (DCTF), another derivative, produces 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), which is the key intermediate for the fungicide fluazinam. agropages.com This demonstrates how functionalization of the 2-chloro-3-methylpyridine (B94477) core leads to a diverse range of crop protection solutions. agropages.com

| Precursor | Agrochemical Product | Product Class |

| 2-Chloro-5-chloromethylpyridine (CCMP) | Imidacloprid, Acetamiprid | Insecticide agropages.com |

| 2-Chloro-5-trifluoromethyl pyridine (CTF) | Pyridalyl, Fluazifop-butyl | Insecticide, Herbicide agropages.comepo.org |

| 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) | Fluazinam | Fungicide agropages.com |

Development of Trifluoromethylpyridine-Containing Agrochemicals for Enhanced Efficacy

The pursuit of more potent and selective agrochemicals has led researchers to focus on fluorinated compounds, with the trifluoromethyl group (-CF3) being of particular interest. The incorporation of a trifluoromethyl group into a pyridine ring can significantly enhance the biological activity and physicochemical properties of a molecule. Pyridine pesticides are considered the fourth generation of pesticides, valued for their high efficiency, low toxicity, and environmental compatibility. agropages.com

This compound serves as a key building block in the synthesis of these advanced agrochemicals. chemimpex.com The synthesis of trifluoromethylpyridine (TFMP) derivatives often begins with methylpyridines (picolines), which undergo a series of halogenation reactions. agropages.comsemanticscholar.org For instance, 3-methylpyridine can be chlorinated to produce 2-chloro-5-methylpyridine, a crucial intermediate for neonicotinoid insecticides like imidacloprid and acetamiprid. agropages.comscispace.com This intermediate can be further processed through chlorination and fluorination to yield precursors for a variety of pesticides. agropages.com

The unique structure of this compound, featuring both a chloro and an iodo substituent, makes it a highly versatile intermediate for creating trifluoromethylpyridine derivatives. chemimpex.com The iodine atom, in particular, can be readily substituted, providing a strategic position for introducing the trifluoromethyl group or other functional moieties through various cross-coupling reactions. This strategic functionalization is central to developing new active ingredients with enhanced efficacy. Research and development involving TFMP derivatives have increased consistently since the 1980s, driven by the discovery of economically viable synthesis methods. semanticscholar.org The resulting agrochemicals, such as fluazifop-butyl and chlorfluazuron, demonstrate the success of this approach. agropages.comgoogle.com

Table 1: Examples of Agrochemicals Derived from Trifluoromethylpyridine Intermediates

| Agrochemical Class | Function | Role of Trifluoromethylpyridine Moiety | Key Intermediates |

| Herbicides | Weed Control | Enhances herbicidal activity and selectivity | 2-chloro-5-trifluoromethylpyridine google.com |

| Insecticides | Pest Control | Increases potency against specific insect pests | 2-chloro-5-chloromethylpyridine (CCMP) agropages.comchemicalbook.com |

| Fungicides | Disease Control | Improves systemic properties and efficacy | 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF) agropages.com |

Research on Crop Protection Agents with Improved Environmental Profiles

A significant driver in modern agrochemical research is the development of products that are not only effective but also possess improved environmental and toxicological profiles. Pesticides containing a pyridine moiety are recognized for their high efficiency, low toxicity, and good environmental compatibility, aligning with the developmental trends of the pesticide industry. agropages.com

The research focuses on leveraging the pyridine core, modified by substituents like those in this compound, to fine-tune properties such as soil mobility, persistence, and bioaccumulation potential. By creating derivatives that degrade more readily into benign substances after their intended function is complete, researchers aim to reduce long-term environmental residues. This approach contributes to more sustainable agricultural practices, balancing the need for robust crop protection with the imperative of environmental stewardship.

Advances in Material Science and Organic Electronics

The field of material science has seen significant advancements through the use of functional organic molecules. Pyridine derivatives, including this compound, are explored for their potential in creating novel materials with unique electronic and optical properties. chemimpex.com

Synthesis of Novel Organic Materials and Conductive Polymers Utilizing Pyridine Derivatives

Pyridine-containing polymers are a class of materials with significant potential for applications in electronics. These polymers are characterized by conjugated main chains that can be "doped" through oxidation or reduction to achieve substantial electrical conductivity, making them candidates for use in energy storage devices, sensors, and plastic electronics. nih.gov The conductivity of these polymers can be tailored by altering factors such as the dopant type, temperature, and the specific structure of the polymer. nih.gov

The synthesis of these materials often involves the polymerization of functionalized monomers. Pyridine derivatives are used as core components in these monomers to build conjugated polyelectrolytes. For instance, optically active conductive polymers have been successfully prepared through the electrochemical polymerization of monomers containing thiophene (B33073) and pyridine rings. acs.org These materials exhibit interesting electrochromic properties, meaning their color can be reversibly changed by applying a voltage. acs.org

The compound this compound, with its reactive chloro and iodo sites, represents a valuable building block for synthesizing such advanced polymeric materials. chemimpex.com These halogenated positions provide synthetic handles for polymerization reactions, allowing for the incorporation of the pyridine unit into larger, conjugated polymer backbones, a key strategy in the design of new conductive materials.

Exploration of Pyridine Derivatives as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for a range of photonic applications, including frequency conversion, optical switching, and data storage. researchgate.net Organic π-conjugated materials have emerged as promising candidates for NLO applications due to their superior performance. rsc.org

Research has shown that incorporating pyridine groups into molecular frameworks can lead to materials with highly efficient second- and third-order NLO effects. rsc.org The design of these materials often focuses on creating non-centrosymmetric crystal structures, a key requirement for second-order NLO activity. Scientists have successfully synthesized pyridine-derived fluorenone crystals that exhibit significant NLO properties. rsc.org Other pyridine derivatives, such as nitropyridines and pyridine N-oxides, have also been identified as potential NLO materials. ibm.comresearchgate.net The computational study of compounds like 2-aminopyridinium p-toluenesulphonate using density functional theory (DFT) has confirmed the excellent nonlinear behavior of pyridine-based molecules. researchgate.net

The electronic properties of the pyridine ring in this compound, modulated by the electron-withdrawing halogen substituents, make it a molecule of interest for the rational design of new NLO materials. These substituents can influence the molecule's dipole moment and hyperpolarizability, which are critical parameters for NLO performance.

Table 2: Pyridine Derivatives in Material Science

| Material Type | Application | Function of Pyridine Derivative |

| Conductive Polymers | Organic Electronics, Sensors, Energy Storage | Forms the conjugated backbone of polyelectrolytes, enabling ionic and electronic conductivity. |

| Non-Linear Optical (NLO) Materials | Photonics, Optical Computing, Data Storage | Acts as a core component in π-conjugated systems to enhance second- and third-order NLO effects. researchgate.netrsc.org |

Future Research Directions and Emerging Paradigms in 2 Chloro 5 Iodo 3 Methylpyridine Chemistry

Development of More Sustainable and Greener Synthetic Routes for Halogenated Pyridines

The synthesis of halogenated pyridines, including intermediates like 2-Chloro-5-iodo-3-methylpyridine, has traditionally relied on methods that can involve harsh reaction conditions and hazardous reagents. nih.govyoutube.com There is a significant push towards developing more environmentally benign and sustainable synthetic protocols.

Future research in this area will likely focus on several key strategies:

Catalytic C-H Halogenation: Direct, selective halogenation of pyridine (B92270) C-H bonds is a primary goal. While challenging due to the electron-deficient nature of the pyridine ring, advances in catalysis are making this more feasible. nih.gov For instance, the design of novel phosphine (B1218219) reagents allows for the selective halogenation of pyridines at the 4-position under milder conditions than traditional methods. nih.gov

Use of Renewable Feedstocks: A paradigm shift involves utilizing renewable resources to construct the pyridine skeleton itself. Research has demonstrated the feasibility of producing pyridines from glycerol, a byproduct of biodiesel production, and ammonia (B1221849) over zeolite catalysts. rsc.org This thermo-catalytic process represents a significant step towards a bio-based pyridine production pipeline. rsc.org

Flow Chemistry: Continuous flow reactors offer improved safety, efficiency, and scalability for hazardous reactions often involved in pyridine synthesis and halogenation. This technology allows for precise control over reaction parameters, minimizing byproduct formation and energy consumption.

Alternative Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a cornerstone of sustainable chemistry. This includes the use of water, supercritical fluids, or ionic liquids as reaction media and the development of less toxic halogenating agents.

The successful implementation of these green chemistry principles will not only reduce the environmental impact of producing this compound and its derivatives but also enhance the economic viability and safety of the manufacturing processes.

High-Throughput Screening and Combinatorial Chemistry for Accelerated Derivative Discovery

To explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. wikipedia.org These strategies enable the rapid synthesis and evaluation of large libraries of related compounds, dramatically accelerating the pace of discovery for new drug candidates and agrochemicals. wikipedia.orgacs.orgnih.gov

Combinatorial Chemistry Approaches: The synthesis of pyridine libraries can be achieved through various methods, such as the Kröhnke or Hantzsch pyridine syntheses, adapted for combinatorial applications. acs.org By systematically varying the building blocks in these reactions, large and diverse libraries of pyridine derivatives can be generated. For example, a split-mix synthesis strategy can be employed to create a library with multiple points of diversity, allowing for efficient exploration of structure-activity relationships (SAR). acs.org

High-Throughput Screening (HTS): Once a library of derivatives based on the this compound core is synthesized, HTS is used to rapidly assess their biological activity. researchgate.net

Biochemical HTS campaigns have been instrumental in identifying novel pyridine-based inhibitors for various enzyme targets, such as salt-inducible kinases (SIKs). acs.orgacs.org

Orthogonal screening methods, which employ multiple complementary assays like differential scanning fluorimetry and surface plasmon resonance, are crucial for validating hits and eliminating false positives. researchgate.netnih.gov

The integration of combinatorial synthesis with HTS provides a powerful engine for identifying lead compounds from large collections of molecules, which can then be further optimized for potency and selectivity.

Advanced Catalysis and Organometallic Chemistry for Highly Selective Functionalization of this compound

The functionalization of the pyridine ring is often challenging due to its electronic properties. nih.gov Advanced catalytic methods, particularly those involving organometallic chemistry, offer powerful solutions for the highly selective modification of pyridine scaffolds like this compound.

The existing chloro and iodo substituents on the ring provide distinct handles for cross-coupling reactions. However, the true frontier lies in the selective functionalization of the remaining C-H bonds at the C4 and C6 positions.

Directed Metalation: The use of directing groups in combination with organometallic reagents (e.g., organolithium or organomagnesium compounds) can achieve site-selective C-H activation and subsequent functionalization. nih.govacs.org Research has shown that using LiCl-solubilized TMP (2,2,6,6-tetramethylpiperidyl) bases can facilitate the metalation of various positions on the pyridine ring. nih.govacs.org

Transition-Metal Catalysis: Catalysts based on palladium, rhodium, iridium, and other transition metals have revolutionized C-H functionalization. nih.gov These catalysts can enable a wide range of transformations, including arylation, alkylation, and amination, directly on the pyridine core. nih.gov For a molecule like this compound, these methods could be tuned to selectively activate either the C4 or C6 position, depending on the catalyst and ligand system employed.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates that can participate in pyridine functionalization, offering alternative reactivity patterns to traditional methods.

These advanced catalytic systems provide the precision needed to build molecular complexity onto the this compound framework, enabling the synthesis of novel derivatives that would be difficult to access through classical approaches.

Exploration of Bio-conjugation and Prodrug Strategies Utilizing the Pyridine Scaffold

The pyridine nucleus is a privileged scaffold in medicinal chemistry, in part because its physicochemical properties can be finely tuned to improve a drug's performance. nih.govenpress-publisher.comnih.gov Bio-conjugation and prodrug strategies are two powerful approaches that leverage the pyridine moiety to enhance the therapeutic potential of active molecules.

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active drug in the body. This strategy can be used to overcome issues such as poor solubility, low bioavailability, or off-target toxicity.

The pyridine ring can be incorporated into a molecule to improve its metabolic stability or permeability. nih.govnih.gov

A well-known example is the dihydropyridine-based chemical delivery system, which can be used to enhance the delivery of drugs to the central nervous system. researchgate.net A drug is attached to a dihydropyridine (B1217469) carrier, which, after crossing the blood-brain barrier, is oxidized to a charged pyridinium (B92312) salt, trapping the drug in the brain where it can be released. researchgate.net The this compound scaffold could serve as a precursor to such pyridinium-based carriers.

Bio-conjugation: Bio-conjugation is the chemical linking of two or more molecules, where at least one is a biomolecule, such as a protein, antibody, or oligonucleotide. thermofisher.com

This technique can be used to create antibody-drug conjugates (ADCs), where a potent cytotoxic agent is targeted directly to cancer cells, minimizing systemic toxicity.

The pyridine scaffold can be functionalized with reactive handles (e.g., amines, thiols) that allow for covalent attachment to biomolecules. thermofisher.com The functional groups on this compound could be transformed to introduce such handles, making it a potential building block for targeted therapies.

These strategies highlight the versatility of the pyridine scaffold beyond its role as a core pharmacophore, extending its utility to advanced drug delivery and targeting applications. nih.gov

Integrated Computational and Experimental Approaches for Rational Design in Pyridine-Based Drug and Agrochemical Development

The synergy between computational modeling and experimental synthesis is transforming the discovery and development of new drugs and agrochemicals. researchgate.net This integrated approach allows for a more rational, hypothesis-driven design process, reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Computational Tools in Pyridine Chemistry:

Molecular Docking and Structure-Based Design: If the threedimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how different pyridine derivatives will bind. nih.govnih.gov This information guides the design of new molecules with improved affinity and selectivity. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives.

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to understand the electronic properties of molecules like this compound and to model reaction mechanisms, aiding in the development of new synthetic routes. researchgate.net

Artificial Intelligence and Machine Learning: AI models are increasingly used to predict various properties, from biological activity and toxicity to synthetic accessibility, helping to prioritize which compounds to synthesize and test. researchgate.net

By integrating these computational predictions with experimental validation, researchers can navigate the chemical space more efficiently. researchgate.net This iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, is a powerful paradigm for accelerating the development of next-generation pyridine-based therapeutics and agrochemicals. agrodiv.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-iodo-3-methylpyridine, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of halogenated pyridines like this compound often involves sequential halogenation or cross-coupling strategies. A validated approach for analogous compounds (e.g., 2-chloro-5-iodopyridine) employs palladium-catalyzed reactions with ligands like BINAP and excess Cs₂CO₃ to ensure regioselectivity. For instance, selective amination of 2-chloro-5-iodopyridine achieved >90% yield under these conditions . Key parameters include:

- Catalyst system : Pd(dba)₂/BINAP.

- Base : Cs₂CO₃ (3–5 equiv) to stabilize intermediates.

- Temperature : 80–100°C in toluene or dioxane.